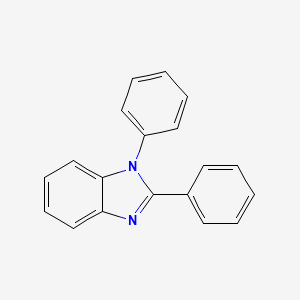

1,2-Diphenylbenzimidazole

货号 B1360257

CAS 编号:

2622-67-5

分子量: 270.3 g/mol

InChI 键: ZLGVZKQXZYQJSM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08735586B2

Procedure details

A reaction tube containing 1-iodo-2-nitrobenzene (124 mg, 0.5 mmol), N-phenylbenzamide (118 mg, 0.6 mmol), CuI (4.8 mg, 0.025 mmol), N-methylethylenediamine (4.4 μL, 0.05 mmol), potassium phosphate (212 mg, 1 mmol) in dry toluene (1.5 mL) was purged with dry argon for 3 min. After heating at 100° C. for 18 h, the iron powder (10 mol.-eq.) and glacial acetic acid (5 mL) are directly added. Then the reaction mixture is heated at reflux for 30 min. An additional 10 mol.-eq. of iron powder are added and the reaction mixture is heated at reflux for further 30 min. The solvents were removed under reduced pressure and the crude was extracted with ethyl acetate against saturated sodium bicarbonate solution. The organic phase was dried and the solvent was removed on a rotary evaporator. Then the residue was purified by preparative HPLC, affording the title compound as a solid (90 mg, 67% yield).

Name

potassium phosphate

Quantity

212 mg

Type

reactant

Reaction Step One

Name

CuI

Quantity

4.8 mg

Type

catalyst

Reaction Step One

Name

Yield

67%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[C:11]1([NH:17][C:18](=O)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CNCCN.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.[Cu]I.[Fe].C(O)(=O)C>[C:3]1([N:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:17]=[C:18]2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

124 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C=CC=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

118 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

4.4 μL

|

|

Type

|

reactant

|

|

Smiles

|

CNCCN

|

|

Name

|

potassium phosphate

|

|

Quantity

|

212 mg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

CuI

|

|

Quantity

|

4.8 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

|

Name

|

|

|

Quantity

|

10 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged with dry argon for 3 min

|

|

Duration

|

3 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for further 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were removed under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the crude was extracted with ethyl acetate against saturated sodium bicarbonate solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the residue was purified by preparative HPLC

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=CC=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 90 mg | |

| YIELD: PERCENTYIELD | 67% | |

| YIELD: CALCULATEDPERCENTYIELD | 66.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |